4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Beschreibung
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a heterocyclic compound featuring:
- A pyrrolidine-2,5-dione (succinimide) ring, a common motif in enzyme inhibitors (e.g., protease or kinase inhibitors).
- A 4-carbamoylpiperidine substituent, which may enhance target binding through hydrogen bonding or steric interactions.
The compound’s molecular formula is estimated as C₁₇H₂₀N₃O₅ (molecular weight ~346.36 g/mol), though experimental validation is required.
Eigenschaften
IUPAC Name |
4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c18-15(22)10-5-7-19(8-6-10)13-9-14(21)20(16(13)23)12-3-1-11(2-4-12)17(24)25/h1-4,10,13H,5-9H2,(H2,18,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVNPULJQQBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves multiple steps. One common method includes the following steps :
Step 1: Reacting 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.
Step 2: Treating the intermediate with hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.
Step 3: Reacting the product with acetic acid and sodium sulfate in tetrahydrofuran at 25°C for 2 hours.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is primarily used in scientific research as an impurity standard for Revefenacin . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Revefenacin.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the pyrrolidine-2,5-dione scaffold but differ in substituents (derived from ):
*Estimated based on molecular formula.
Structural and Functional Differences
Substituent Effects on Bioactivity
- Target Compound : The 4-carbamoylpiperidine group may enhance binding to enzymes with polar active sites (e.g., proteases or amidases) via hydrogen bonding . The benzoic acid moiety improves aqueous solubility, favoring pharmacokinetic properties.
- Quinazoline derivatives are known for kinase inhibition, suggesting divergent biological targets compared to the carbamoylpiperidine analog .
- Unnamed Analog : The N-benzyl-N'-(4-chlorophenyl)carbamimidoyl sulfanyl substituent introduces aromatic and halogenated groups, which may enhance receptor-binding affinity (e.g., GPCRs or nuclear receptors) but increase metabolic instability due to sulfur reactivity .
Molecular Weight and Drug-Likeness
Hypothetical Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Compound 4582-0084 | Unnamed Analog |
|---|---|---|---|
| Aqueous Solubility | Moderate (benzoic acid) | Low (quinazoline) | Low (chlorophenyl) |
| Metabolic Stability | High (stable carbamoyl) | Moderate (sulfanyl) | Low (reactive sulfanyl) |
| CYP Inhibition Risk | Low | Moderate (quinazoline) | High (chlorophenyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
